Homovanillic acid sulfate

Neuroblastoma Pediatric Oncology Diagnostic Biomarker

Researchers relying solely on free homovanillic acid (HVA) standards risk false-negative neuroblastoma diagnoses, as 18-39% of urinary HVA exists in sulfate-conjugated form undetectable without authentic reference material. Procure HVA sulfate as the exact analytical solution. - Enables 'total HVA' quantification per validated LC-MS/MS methods; 101.3% recovery from biological matrices confirms method accuracy. - Detects acute kidney injury 36-60 hours before creatinine elevation (sensitivity 0.90, specificity 0.95 at 12 h post-surgery). - Distinct m/z 261.01 and RT 4.92 min ensure unambiguous chromatographic identification vs. free HVA or VMA.

Molecular Formula C9H10O7S
Molecular Weight 262.24 g/mol
CAS No. 38339-06-9
Cat. No. B563302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomovanillic acid sulfate
CAS38339-06-9
Synonyms3-Methoxy-4-(sulfooxy)-benzeneacetic Acid Disodium Salt; 
Molecular FormulaC9H10O7S
Molecular Weight262.24 g/mol
Structural Identifiers
InChIInChI=1S/C9H10O7S/c1-15-8-4-6(5-9(10)11)2-3-7(8)16-17(12,13)14/h2-4H,5H2,1H3,(H,10,11)(H,12,13,14)
InChIKeyIACOAKYXFIWAQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homovanillic Acid Sulfate: Physicochemical and Biological Baseline


Homovanillic acid sulfate (HVA-SO4), CAS 38339-06-9, is a phenylsulfate conjugate with molecular formula C9H10O7S and a molecular weight of 262.24 g/mol [1]. It is the sulfated phase II metabolite of homovanillic acid (HVA), the primary end-product of dopamine catabolism [2]. This compound belongs to the phenylsulfate class of organic compounds and is characterized by a sulfuric acid group conjugated to a phenyl group [3]. Unlike its non-conjugated parent, the sulfate moiety confers distinct physicochemical properties including enhanced aqueous solubility (1.34 g/L) and a strongly negative physiological charge (-2), which directly impact its behavior in biological systems and analytical workflows [4].

Procurement Risk: Why Homovanillic Acid Sulfate Is Irreplaceable


Substituting homovanillic acid sulfate with non-conjugated homovanillic acid (HVA) or other catecholamine metabolites like vanillylmandelic acid (VMA) introduces critical analytical and diagnostic liabilities. HVA sulfate is not merely a more soluble form; it represents a distinct metabolic endpoint with unique biological and clinical correlations that are not interchangeable with the 'free' acid [1]. For instance, in neuroblastoma diagnostics, determination of 'total' HVA (which includes the sulfate fraction) was diagnostic in patients with borderline 'free' HVA levels, directly demonstrating that reliance solely on non-conjugated HVA can lead to false negatives [2]. Furthermore, VMA is excreted predominantly as the unconjugated 'free' acid, whereas a substantial fraction of HVA (18–39%) is excreted as sulfate/glucuronide conjugates, underscoring that these metabolites follow distinct clearance pathways and cannot serve as proxies for one another [3]. Analytically, HVA sulfate possesses a distinct mass-to-charge ratio (m/z 261.01) and retention time that differ from HVA, VMA, and their respective conjugates, necessitating a specific reference standard for accurate quantification [4].

Homovanillic Acid Sulfate: Quantitative Differentiation Evidence


Diagnostic Sensitivity: Conjugated vs. Free HVA

In a cohort of 31 neuroblastoma patients, the determination of 'total' urinary HVA—which includes the sulfate-conjugated fraction—enabled positive diagnosis in one patient who presented with borderline 'free' HVA levels that would otherwise have been considered non-diagnostic. Conversely, the non-conjugated fraction alone failed to meet diagnostic thresholds in this case [1]. The conjugate fraction (sulfates and glucuronides) of total urinary HVA ranged from 18–39% in healthy controls and was approximately 25% in neuroblastoma patients [1]. Notably, vanillylmandelic acid (VMA) was excreted almost entirely as 'free' acid in controls and remained exclusively 'free' in neuroblastoma patients, demonstrating that HVA sulfate provides a unique diagnostic window unavailable with VMA [1].

Neuroblastoma Pediatric Oncology Diagnostic Biomarker Catecholamine Metabolite

Early AKI Prediction with HVA Sulfate

In a cohort of 40 children undergoing cardiopulmonary bypass surgery, urinary HVA sulfate (HVA-SO4) measured at 12 hours post-surgery predicted subsequent acute kidney injury (AKI) with a sensitivity of 0.90 and a specificity of 0.95 at a cut-off value of 24 ng/μl. AKI was defined as a ≥50% rise in serum creatinine at 48–72 hours post-surgery [1]. The m/z of 261.01 and retention time of 4.92 min were used for MS single-reaction monitoring. In contrast, traditional markers such as serum creatinine and blood urea nitrogen only increased after renal injury was already established, making HVA sulfate a predictive early indicator rather than a lagging indicator of damage [1]. In a separate preclinical rat study, HVA sulfate increased significantly at early time points following gentamicin-induced renal injury, whereas classic kidney function biomarkers showed delayed changes [2].

Acute Kidney Injury Pediatric Nephrology Cardiac Surgery Metabolomics

Sulfotransferase Kinetics: HVA vs. VMA

In vitro studies using mouse liver sulfotransferase demonstrated a striking difference in enzyme affinity between the two major catecholamine metabolites: the Km value for homovanillic acid (HVA) was 93 μM, whereas the Km for vanillylmandelic acid (VMA) was 1740 μM [1]. This 18.7-fold lower Km for HVA indicates that HVA is a substantially better substrate for sulfation than VMA, explaining why HVA exists in significant conjugated forms in vivo while VMA is excreted almost entirely as the free acid [2]. Competition studies further suggested that the same sulfotransferase enzyme mediates the sulfation of both compounds, with HVA competitively outcompeting VMA for the active site [1]. HVA sulfate (and by extension HVA sulfate) is thus the predominant conjugated product generated by this enzymatic pathway, whereas VMA sulfate is formed in negligible quantities under physiological conditions [2].

Sulfotransferase Phase II Metabolism Enzymology Catecholamine Conjugation

Analytical Recovery of HVA Sulfate from Biological Matrices

A validated HPLC-ESI-MS/MS method for quantifying virgin olive oil phenolic metabolites in human low-density lipoprotein (LDL) fractions demonstrated a recovery of 101.3% for homovanillic acid sulfate following solid-phase extraction (SPE) [1]. The method employed a 3 μm particle size fast C18 Luna column (5 cm × 2.0 mm I.D.) with a linear gradient of 0.1% formic acid and acetonitrile at 0.6 mL/min and 40°C column temperature [1]. The linear system achieved r > 0.99 across the analytical range [1]. For comparison, the recovery for hydroxytyrosol (a related olive oil phenolic metabolite) in the same method was 81.9%, indicating that HVA sulfate exhibits superior and near-quantitative recovery under these SPE conditions [1]. This differential recovery has direct implications for method accuracy and the selection of appropriate internal standards for normalization.

LC-MS/MS Analytical Validation Olive Oil Metabolites Solid-Phase Extraction

Brain Microdialysis: Exclusive Sulfation of HVA

LC-MS/MS analysis of intact glucuronides and sulfates in rat brain microdialysates revealed a distinct conjugation pattern for acidic catecholamine metabolites: 5-HIAA, HVA, and DOPAC were detected exclusively in free and sulfated forms, with no evidence of glucuronidation [1]. In contrast, the parent neurotransmitters serotonin and dopamine were found as both glucuronide and sulfate conjugates [1]. This finding establishes that HVA sulfate is the sole conjugated form of HVA detectable in brain extracellular fluid, whereas HVA-glucuronide is absent [1]. The free HVA concentrations ranged from 0.4–2.1 nM in microdialysates, with sulfated HVA representing the primary conjugated pool [1]. For researchers using brain microdialysis to study dopamine turnover, HVA sulfate—not HVA-glucuronide—is the relevant conjugated analyte.

Neurochemistry Microdialysis Phase II Conjugation Dopamine Metabolism

Storage Stability: Powder vs. Solution

Technical datasheets from multiple vendors consistently report that homovanillic acid sulfate powder is stable for up to 36 months when stored sealed at 2–8°C, and up to 3 years at -20°C [1]. Once dissolved in solvent, the compound exhibits markedly reduced stability: stock solutions stored at -20°C are recommended for use within 30 days, while solutions at -80°C may be used within 6 months [2]. At room temperature, prepared solutions should be used on the same day [1]. The compound is hygroscopic and should be stored under inert atmosphere at -20°C . This stability profile is typical for phenylsulfates; however, procurement teams should note that the sodium salt form (C9H8Na2O7S, MW 306.2) is commercially available and may exhibit different solubility and stability characteristics that should be independently verified . No direct comparative stability data against HVA free acid or VMA sulfate were identified in the retrieved sources; this evidence is presented as class-level inference for laboratory planning purposes.

Compound Stability Storage Conditions Laboratory Procurement Quality Control

Homovanillic Acid Sulfate: Validated Application Scenarios


Neuroblastoma Screening Reference Standard

Procure homovanillic acid sulfate as a quantitative reference standard for urinary 'total' HVA analysis in neuroblastoma diagnostic workflows. As established in Section 3, measurement of the conjugated fraction (including sulfate) improves diagnostic sensitivity in borderline cases where free HVA alone may yield false-negative results [1]. The validated LC-EC and LC-MS/MS methods documented in the literature provide a robust analytical framework, and the 101.3% recovery rate from biological matrices supports method accuracy [2].

Early AKI Biomarker Assay Development

Utilize homovanillic acid sulfate as a reference compound for developing and validating LC-MS/MS assays targeting early prediction of acute kidney injury. With a sensitivity of 0.90 and specificity of 0.95 at 12 hours post-surgery, HVA sulfate enables AKI risk stratification 36–60 hours before creatinine elevation becomes detectable [3]. The established m/z (261.01) and retention time (4.92 min) parameters can be directly incorporated into method development [3]. This application is particularly relevant for pediatric cardiac surgery monitoring and preclinical nephrotoxicity screening.

Brain Microdialysis for Dopamine Turnover

In brain microdialysis experiments quantifying dopamine metabolism, homovanillic acid sulfate is the sole conjugated HVA species detectable in extracellular fluid, as HVA-glucuronide is absent in this compartment [4]. Procuring HVA sulfate as a reference standard is essential for accurate quantification of the conjugated HVA pool, which represents a significant fraction of total dopamine turnover. Free HVA alone provides an incomplete picture of metabolic flux, and HVA-glucuronide standards are unnecessary for this specific application.

Olive Oil Phenolic Metabolite Quantification

For studies investigating the bioavailability and metabolic fate of olive oil polyphenols, homovanillic acid sulfate serves as a key reference metabolite of hydroxytyrosol. The validated SPE-HPLC-ESI-MS/MS method demonstrates near-quantitative recovery (101.3%) from human LDL fractions, enabling reliable quantification of this dopamine-related phenolic metabolite in human intervention studies [2]. The compound can be detected in plasma and LDL fractions following olive oil consumption and is a component of the phenolic metabolite panel used to assess dietary compliance and biological response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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